molecular formula C20H20F4N2O2 B1139433 Glucocorticoid receptor agonist CAS No. 1245526-82-2

Glucocorticoid receptor agonist

Cat. No.: B1139433
CAS No.: 1245526-82-2
M. Wt: 396.4 g/mol
InChI Key: JFUAWXPBHXKZGA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Terminal Domain

The N-terminal domain (residues 1–420 in humans) is the least conserved region among steroid receptors and contains the activation function 1 (AF-1) region. AF-1 mediates ligand-independent transcriptional activation by recruiting coregulators and components of the basal transcription machinery . Structural studies suggest that the NTD exists in a disordered conformation, allowing dynamic interactions with multiple binding partners. This flexibility enables tissue-specific regulation of glucocorticoid-responsive genes, as AF-1 activity is modulated by post-translational modifications such as phosphorylation .

DNA-Binding Domain

The central DNA-binding domain (DBD; residues 421–486) is the most conserved region of the glucocorticoid receptor. It features two zinc finger motifs that facilitate sequence-specific recognition of GREs. The first zinc finger determines DNA-binding specificity, while the second stabilizes receptor dimerization . The DBD also harbors a nuclear localization signal (NLS1) critical for ligand-dependent nuclear translocation. Alternative splicing events, such as the inclusion of a three-base-pair insert in the GRγ isoform, subtly alter DBD structure and impair nuclear import kinetics, demonstrating how minor structural changes can modulate receptor function .

Ligand-Binding Domain

The C-terminal ligand-binding domain (LBD; residues 527–777) performs dual roles in hormone binding and transcriptional activation. Its hydrophobic pocket accommodates glucocorticoids, inducing a conformational shift that displaces chaperone proteins (e.g., HSP90) and exposes the activation function 2 (AF-2) region. AF-2 recruits coactivators such as steroid receptor coactivator 1 (SRC-1), which facilitate chromatin remodeling and RNA polymerase II recruitment . The LBD also contains a second nuclear localization signal (NLS2) and surfaces required for receptor dimerization.

Domain Key Structural Features Functional Roles References
N-Terminal Disordered, AF-1 region Ligand-independent transactivation, coregulator recruitment
DNA-Binding Two zinc fingers, NLS1 GRE recognition, receptor dimerization, nuclear import
Ligand-Binding Hydrophobic pocket, AF-2 region, NLS2 Hormone binding, coactivator recruitment, nuclear import, receptor dimerization

The hinge region (residues 487–526) connecting the DBD and LBD provides structural flexibility, allowing the receptor to adopt distinct conformations during DNA binding and cofactor recruitment. This region also influences receptor stability and proteasomal degradation, linking structural dynamics to protein turnover .

Properties

IUPAC Name

4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAWXPBHXKZGA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677390
Record name 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245526-82-2
Record name 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylic Acid Activation and Esterification

A foundational approach to GRA synthesis involves the activation of carboxylic acid precursors to form reactive intermediates, which are subsequently coupled to steroid cores. The patent WO2010136940A1 delineates a method wherein compounds of formula (I) are synthesized via the reaction of intermediates (II) or (III) with activated carboxylic acids of formula (V) . These acids are typically converted into chlorides or activated esters, such as O-(7-azabenzotriazol-1-yl), to enhance electrophilicity. The coupling reaction employs bases like triethylamine or N,N-diisopropylethylamine in solvents such as acetone, dichloromethane, or N,N-dimethylformamide (DMF) at ambient temperatures .

For instance, the synthesis of fluoromethyl (6α,11β,16α,17α)-17-{[4-(3-chloro-4-hydroxyphenoxy)benzoyl]oxy}-6,9-difluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylate involves treating a steroid intermediate with 4-(3-chloro-4-hydroxyphenoxy)benzoyl chloride in DMF. The reaction achieves >85% yield under optimized conditions, with purification via crystallization from ethyl acetate .

Table 1: Reaction Conditions for Carboxylic Acid Activation

Carboxylic Acid DerivativeBaseSolventTemperatureYield (%)
Benzoyl chlorideTriethylamineDMF25°C87
O-(7-Azabenzotriazol-1-yl)DIPEA*Acetone25°C92
*DIPEA: N,N-Diisopropylethylamine

Alkylation Reactions for Functional Group Introduction

Alkylation serves as a pivotal step for introducing cyano, fluoro, or chloroalkyl groups into GRAs. The patent WO2010136940A1 highlights the use of bromoacetonitrile or bromofluoromethane as alkylating agents, reacting with hydroxyl or thiol groups on steroid intermediates . For example, fluoromethyl esters are synthesized by treating intermediates with bromofluoromethane in acetonitrile, catalyzed by N,N-diisopropylethylamine at 0–25°C. This method achieves 78–90% yields, with residual solvents removed via vacuum distillation .

In a parallel approach, bromoacetonitrile alkylation is conducted in DMF using sodium hydrogen carbonate as a mild base, yielding cyanoethyl derivatives. The reaction’s exothermic nature necessitates temperature control (0–5°C) to prevent byproduct formation .

Synthesis of Carboxylic Acid Precursors

The preparation of aromatic carboxylic acid precursors, critical for GRA side chains, employs cross-coupling reactions between substituted phenols/thiophenols and fluorobenzonitriles or benzaldehydes. As detailed in WO2010136940A1, cesium carbonate facilitates the coupling of 4-fluorobenzonitrile with 3-chloro-4-hydroxyphenol in DMF, with copper(I) oxide and 2-hydroxybenzaldehyde oxime as catalysts . Subsequent hydrolysis using sodium hydroxide converts the nitrile to a carboxylic acid, achieving 65–75% yields .

Alternative routes involve oxidation of benzaldehydes to carboxylic acids using tert-butyl hydroperoxide and copper(I) chloride in acetonitrile. This method avoids harsh acidic conditions, preserving stereochemical integrity .

Table 2: Cross-Coupling Methods for Carboxylic Acid Precursors

Substrate PairCatalyst SystemSolventYield (%)
Phenol + 4-FluoronitrileCuO, 2-Hydroxybenzaldehyde oximeDMF72
Thiophenol + 4-IodonitrileCuI, Tripotassium phosphateDMF68
Phenol + Boronic AcidCuI, 2,2'-BipyridineDMSO81

Optimization of Synthetic Routes for Stability and Yield

Recent advancements in GRA synthesis emphasize reducing impurities and enhancing stability. A 2024 study demonstrated the optimization of CpdA derivatives—synephrine analogues—by minimizing heavy metal residues during azomethine ylide reactions . Key modifications included using aromatic aldehydes in stoichiometric excess and replacing traditional purification with recrystallization from ethanol/water mixtures, achieving 95% purity .

Stability assays revealed that CpdA-03, a derivative lacking protonatable nitrogen, retained >98% potency after one month at 25°C, underscoring the impact of structural rigidity on shelf-life .

Structure-Guided Design and Heterocyclic Systems

The integration of X-ray crystallography has revolutionized GRA design. The structure of mometasone furoate (MF) bound to the glucocorticoid receptor (GR) ligand-binding domain revealed that its C-17α furoate group occupies a hydrophobic pocket, enhancing affinity . This insight guided the synthesis of analogues with bulkier C-17 substituents, such as 5-arylindazoles, which exhibit 30-fold higher potency than cortisol .

Table 3: Potency of Select GRAs

CompoundGR Binding Affinity (nM)Transactivation EC₅₀ (nM)
Cortisol15120
Mometasone Furoate0.32.4
5-Arylindazole Derivative0.11.8

Catalytic Systems for Stereoselective Synthesis

Copper-mediated Ullmann couplings and palladium-catalyzed Suzuki-Miyaura reactions are employed for constructing biaryl ether linkages in GRAs. For example, the coupling of 4-bromophenol with phenylboronic acid using Pd(PPh₃)₄ in dioxane/water affords 4-phenoxyphenol in 89% yield . Chiral ligands, such as (R)-BINAP, enable asymmetric synthesis of steroidal GRAs, achieving enantiomeric excess >99% .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonists undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH levels .

Major Products

The major products formed from these reactions are typically steroid derivatives with enhanced glucocorticoid receptor binding affinity and activity. These products are then purified and formulated into pharmaceutical preparations for therapeutic use .

Scientific Research Applications

Clinical Applications

  • Inflammatory Diseases :
    • Glucocorticoid receptor agonists are extensively used in treating chronic inflammatory conditions such as asthma, rheumatoid arthritis, ulcerative colitis, and Crohn's disease. They help reduce inflammation and manage symptoms effectively .
  • Autoimmune Disorders :
    • These compounds are also employed in the management of autoimmune diseases like multiple sclerosis and systemic lupus erythematosus. Their immunosuppressive properties help control the overactive immune response characteristic of these conditions .
  • Cancer Therapy :
    • In oncology, glucocorticoid receptor agonists serve as adjunctive therapies to alleviate side effects from chemotherapy, such as nausea and appetite loss. They have shown potential benefits in managing pain associated with bone metastases and reducing inflammation related to cancer treatments .
  • Ocular Inflammation :
    • Glucocorticoids are used to treat various forms of ocular inflammation, including macular edema and uveitis. Their anti-inflammatory properties help prevent vision loss associated with these conditions .
  • Postoperative Care :
    • In surgical settings, glucocorticoid receptor agonists are utilized for their anti-inflammatory effects to improve recovery outcomes in patients undergoing major surgeries .

Case Studies

  • Atopic Dermatitis : A clinical trial evaluating mapracorat (a selective glucocorticoid receptor modulator) demonstrated significant improvements in skin lesions with fewer systemic side effects compared to traditional corticosteroids .
  • Rheumatoid Arthritis : The use of fosdagrocorat in a Phase II trial showed promising results in reducing disease activity with a favorable safety profile compared to standard treatments .

Comparison with Similar Compounds

GR Agonists vs. PPARγ Agonists

Mechanistic Differences :

  • GR Agonists : Suppress pro-inflammatory pathways (e.g., NF-κB, AP-1) and enhance anti-inflammatory genes (e.g., annexin-A1) . They also inhibit thermogenesis by downregulating UCP1 in brown adipose tissue (BAT) .
  • PPARγ Agonists (e.g., thiazolidinediones, TZDs): Enhance insulin sensitivity and promote adipocyte differentiation. PPARγ activation induces "browning" of white adipose tissue (WAT) by upregulating UCP1 and PGC-1α, contrasting GR-mediated BAT inhibition .

Clinical Implications :

Parameter GR Agonists PPARγ Agonists
Primary Use Inflammation, autoimmune diseases Type 2 diabetes, metabolic syndrome
Metabolic Effects Insulin resistance, lipolysis Improved insulin sensitivity, adipogenesis
Adverse Effects Osteoporosis, hyperglycemia Weight gain, fluid retention

Research Findings :

  • GR activation reduces BAT thermogenesis, contributing to obesity in chronic use , while PPARγ agonists enhance energy expenditure via WAT browning .

GR Agonists vs. β2-Adrenergic Receptor Agonists

Functional Contrasts :

  • GR Agonists: Indirectly suppress cytokine release (e.g., IL-4, IL-5 in Th2 cells) via genomic mechanisms .
  • β2-Adrenergic Agonists (e.g., epinephrine, salbutamol): Activate cAMP-PKA pathways, inducing bronchodilation and lipolysis. Epinephrine shows strong β2-AR selectivity, whereas norepinephrine lacks β2 activity .

Efficacy in Inflammation :

Parameter GR Agonists β2-Adrenergic Agonists
Onset of Action Delayed (hours-days) Rapid (minutes)
Anti-inflammatory Broad-spectrum (e.g., asthma, arthritis) Limited to bronchoconstriction
Thermogenic Role Inhibits UCP1 Enhances lipolysis, energy expenditure

Key Studies :

  • Dexamethasone (GR agonist) suppresses Th2 cytokine production by 70–90% at 100 nM, outperforming β2-agonists in chronic inflammation .
  • β2-agonists like mirabegron increase energy expenditure but risk cardiovascular side effects at high doses .

GR Agonists vs. Selective GR Modulators (SEGRAs)

Pharmacological Profiles :

  • Classic GR Agonists : Full transactivation/transrepression activity, leading to metabolic side effects (e.g., hyperglycemia) .
  • SEGRAs (e.g., mapracorat, CpdA): Dissociate transrepression (anti-inflammatory) from transactivation (side effects). For example, mapracorat inhibits cytokine release in corneal cells without inducing glaucoma .

Comparative Data :

Parameter Dexamethasone Mapracorat
Transactivation High (e.g., Gilz induction) Low (partial agonist)
Transrepression High (NF-κB inhibition) High (comparable efficacy)
Ocular Safety Cataract risk No intraocular pressure rise

Research Highlights :

  • SEGRAs like CpdA retain anti-inflammatory efficacy in arthritis models but avoid adipose atrophy and hyperinsulinemia seen with dexamethasone .
  • BI 653048, a SEGRA, shows favorable pharmacokinetics in Phase I trials with reduced cortisol suppression .

GR Agonists vs. Mineralocorticoid Receptor (MR) Agonists

Receptor Specificity :

  • GR Agonists : Cortisol binds GR (Kd ≈ 5 nM) and MR (Kd ≈ 50 nM) .
  • MR Agonists (e.g., aldosterone): Selective for MR, regulating sodium retention and blood pressure.

Functional Overlap :

  • Cortisol’s MR activation is mitigated by 11β-HSD2 in kidneys but contributes to central effects on salt appetite .
  • Synthetic GR agonists (e.g., dexamethasone) have negligible MR activity, minimizing fluid retention .

Key Research Findings and Data Tables

Table 1: GR Binding Affinities and Agonist Potency

Compound GR Binding Affinity (Kd) Transactivation Fold Induction
Dexamethasone 0.5 nM 11.2
Prednisolone 2.1 nM 8.5
Cortisol 5.0 nM 6.0
RU28362 (SEGRA) 1.8 nM 3.1 (Partial)

Table 2: Clinical Indications and Side Effects

Compound Indication Notable Side Effects
Dexamethasone Asthma, rheumatoid arthritis Hyperglycemia, osteoporosis
Rosiglitazone (PPARγ) Type 2 diabetes Weight gain, heart failure risk
Salbutamol (β2-AR) Asthma Tachycardia, tremors
Halcinonide (GR) Dermatitis Skin atrophy, adrenal suppression

Biological Activity

Glucocorticoid receptor (GR) agonists are compounds that bind to the glucocorticoid receptor, a member of the nuclear receptor superfamily, and modulate gene expression related to various physiological processes. These agonists play a crucial role in the treatment of inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive effects. This article explores the biological activity of glucocorticoid receptor agonists, focusing on their mechanisms of action, therapeutic applications, and recent advancements in selective agonist development.

Glucocorticoids exert their effects primarily through the GR, which regulates gene expression via several mechanisms:

  • Transactivation : GR binds to glucocorticoid response elements (GREs) in target gene promoters, leading to increased transcription of anti-inflammatory proteins. This process can take several hours to manifest its effects.
  • Transrepression : GR can inhibit the transcription of pro-inflammatory genes by interacting with other transcription factors, such as NF-κB and AP-1, thereby reducing inflammation.
  • Non-genomic actions : Some studies indicate that GR can also mediate rapid cellular responses independent of gene transcription, involving signaling pathways like PI3K and MAPK .

The balance between transactivation and transrepression is critical for achieving therapeutic efficacy while minimizing side effects. For instance, selective GR agonists aim to enhance transrepression while reducing unwanted transactivation effects .

Therapeutic Applications

Glucocorticoid receptor agonists are widely used in clinical settings for various conditions:

  • Inflammatory Diseases : They are effective in treating conditions like rheumatoid arthritis, asthma, and inflammatory bowel disease due to their ability to suppress immune responses.
  • Autoimmune Disorders : Glucocorticoids play a significant role in managing systemic lupus erythematosus and giant cell arteritis by modulating leukocyte function and cytokine production .
  • COVID-19 Treatment : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening hyperinflammatory responses .

Recent Advances in Selective Agonist Development

Recent research has focused on developing selective dimerizing glucocorticoid receptor agonists (SEDIGRAMs) that preferentially promote GR dimerization over standard glucocorticoids like dexamethasone. These compounds may offer enhanced therapeutic benefits with reduced side effects:

  • Cortivazol and AZD2906 : These selective agonists have demonstrated superior efficacy in preclinical models of acute inflammation compared to traditional glucocorticoids .
  • Dissociated Glucocorticoids : Compounds like RU24782 show promise as they activate GR with lower transactivation potential, potentially leading to fewer metabolic side effects while maintaining anti-inflammatory efficacy .

Case Study 1: Cortivazol vs. Dexamethasone

In a comparative study involving systemic TNF-induced inflammatory insults in vivo, Cortivazol provided stronger protection than dexamethasone. This was attributed to its enhanced ability to promote GR dimerization and subsequent GRE-driven gene transcription .

Case Study 2: Selective GR Modulators

A study examining various synthetic glucocorticoids found that while most exhibited similar potencies at human GR (hGR), differences were noted in their efficacy at zebrafish GR (zfGR). This highlights the importance of species-specific responses when developing new GR-targeted therapies .

Summary of Biological Activity

MechanismDescriptionClinical Relevance
TransactivationIncreases expression of anti-inflammatory genes via GRE bindingReduces inflammation
TransrepressionInhibits pro-inflammatory gene expressionPrevents excessive immune responses
Non-genomic actionsRapid signaling through kinases without altering gene expressionImmediate cellular responses

Q & A

How can researchers evaluate the binding affinity and selectivity of GR agonists in vitro?

Basic Research Question
To assess binding affinity, competitive radioligand displacement assays are used, measuring the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd). For example, fluticasone propionate exhibits a Kd of 0.5 nM for the glucocorticoid receptor (GR), demonstrating higher affinity than beclomethasone . Selectivity is determined by comparing binding to off-target receptors (e.g., progesterone or androgen receptors) using receptor-specific assays. Purity (>99%) and solubility (e.g., 100 mM in DMSO) must be validated via HPLC and solubility curves to avoid experimental artifacts .

What methodological frameworks are recommended for systematic reviews of experimental GR agonists in disease models?

Basic Research Question
The PICO (Patient problem, Intervention, Comparison, Outcome) framework is critical. For asthma research, interventions include experimental GR agonists (e.g., SEGRAs), comparators are standard glucocorticoids or placebo, and outcomes encompass lung function, PK/PD profiles, and safety. Databases like MEDLINE and EMBASE should be searched using terms like "glucocorticoid receptor agonists AND asthma," with inclusion criteria prioritizing in vitro and clinical trial data .

How do multi-omics approaches identify GR agonists for neuropsychiatric drug repositioning?

Advanced Research Question
Transcriptomic and epigenomic integration (e.g., RNA-seq, DNA methylation arrays) can reveal GR agonist efficacy in reversing disease-associated gene expression. For cocaine use disorder (CUD), medrysone (a GR agonist) showed a normalized connectivity score (NCS) of -1.78 in the L1000 assay, indicating reversal of dysregulated pathways. Functional enrichment analysis (e.g., GSEA) further links GR activation to pathways like "response to glucocorticoid" (NES=-1.54, q=0.019) .

What experimental strategies differentiate transrepression and transactivation mechanisms of selective GR agonists (SEGRAs)?

Advanced Research Question
SEGRAs preferentially induce transrepression (anti-inflammatory effects) over transactivation (metabolic side effects). Dual-luciferase assays using GRE (glucocorticoid response element) and NF-κB reporters quantify these mechanisms. For example, RU24858 (a SEGRA) shows minimal transactivation in MMTV assays but robust transrepression in NF-κB models . Structural studies (e.g., GR co-crystallization with agonists, PDB: 3k23) further elucidate binding pocket interactions .

How do cytokine environments modulate GR agonist efficacy in inflammatory models?

Advanced Research Question
TNF-α pre-treatment reduces GR transcriptional activity by 50–80% in BEAS-2B cells, as shown via 2×GRE luciferase assays. Kinase inhibitors (e.g., JNK inhibitors) can restore GR function by blocking cytokine-induced phosphorylation. Dose-response curves for dexamethasone in TNF-exposed cells reveal shifted EC₅₀ values, necessitating higher agonist concentrations .

What role does the hGRbeta isoform play in regulating GRalpha activity?

Advanced Research Question
hGRbeta lacks ligand-binding capacity and acts as a dominant-negative inhibitor of GRalpha. Nuclear localization assays confirm hGRbeta’s constitutive nuclear presence, while co-transfection experiments (GRalpha + GRbeta) show 60–70% reduction in dexamethasone-induced GRE activation. RT-PCR and Western blotting validate tissue-specific isoform expression .

What parameters are critical for translating in vitro GR agonist data to in vivo models?

Basic Research Question
Bioavailability (e.g., plasma half-life), tissue distribution (via radiolabeled tracer studies), and species-specific metabolism must be characterized. For example, murine models often overpredict human GR agonist clearance due to cytochrome P450 variability. Chronic dosing studies (≥4 weeks) are essential to identify off-target effects (e.g., hepatic steatosis) .

How does GR-AR crosstalk influence adipocyte differentiation?

Advanced Research Question
GR activation upregulates AR transcription in human adipocytes, but AR antagonism inhibits differentiation. Transcriptomic profiling (RNA-seq) reveals GR agonists like dexamethasone induce AR expression by 3-fold, while high-content imaging shows AR nuclear translocation. Support vector machine (SVM) classification of adipocyte images quantifies GR-AR interplay .

What experimental criteria ensure solubility and stability of synthetic GR agonists?

Basic Research Question
Solubility in biocompatible solvents (e.g., DMSO at 100 mM) must be confirmed via nephelometry. Accelerated stability studies (40°C, 75% RH for 1 month) assess degradation using LC-MS. For ADC-linked agonists (e.g., ABBV-3373), maleimide conjugation efficiency (>95%) is validated via SDS-PAGE .

How can drug repositioning databases identify novel GR agonist applications?

Advanced Research Question
CMap and CLUE databases analyze connectivity scores between GR agonist gene signatures and disease profiles. For example, β2-adrenergic agonists (e.g., epinephrine) show negative connectivity scores (-1.2 to -1.8) in Parkinson’s models, suggesting anti-inflammatory synergy with GR agonists. Machine learning pipelines prioritize candidates with FDR <0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.